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Compound of Interest

8-Chloro-2-ethylimidazo[1,2-
Compound Name:
ajpyrazine

Cat. No.: B1365291

An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-2-
ethylimidazo[1,2-a]pyrazine

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry,
forming the core of numerous compounds with diverse biological activities. The specific
derivative, 8-Chloro-2-ethylimidazo[1,2-a]pyrazine (CAS: 391954-17-9), represents a key
building block for drug discovery and development professionals. Its utility stems from the
strategic placement of a chloro group at the 8-position, which can serve as a synthetic handle
for further diversification, and an ethyl group at the 2-position, which can influence binding
affinity and metabolic stability.[1]

Understanding the fundamental physicochemical properties of this molecule is not merely an
academic exercise; it is a critical prerequisite for its successful application. These properties
govern a compound's behavior from the moment of synthesis to its interaction with a biological
target, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME)
profile.[2] Poor solubility can render a potent compound useless, while suboptimal lipophilicity
can prevent it from reaching its site of action.

This guide provides a comprehensive overview of the core physicochemical properties of 8-
Chloro-2-ethylimidazo[1,2-a]pyrazine. It is designed for researchers, scientists, and drug
development professionals, offering not just data, but the causality behind the selection of
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robust experimental methodologies for their determination. Each protocol described is a self-
validating system, ensuring the generation of reliable and reproducible data essential for
advancing discovery programs.

Molecular Structure and Identity

The foundational step in characterizing any chemical entity is the unambiguous confirmation of
its molecular structure. The three-dimensional arrangement of atoms dictates all other
properties, from intermolecular interactions to receptor binding.

Property Value Source

) 8-Chloro-2-ethylimidazo[1,2-
Chemical Name

alpyrazine
CAS Number 391954-17-9 [3]
Molecular Formula CsHsCIN3 [4]
Molecular Weight 181.62 g/mol [4]
Canonical SMILES (N:(;Cl:CNZC(C(CI):NC:CZ): [5]

Authoritative Methodology: Single-Crystal X-ray
Crystallography

Causality of Method Selection: While various spectroscopic techniques (NMR, MS) can confirm
connectivity, only single-crystal X-ray diffraction provides the definitive, high-resolution three-
dimensional structure of a molecule in the solid state.[6][7] This technique is the gold standard
because it directly visualizes the atomic arrangement, providing precise measurements of bond
lengths, angles, and intermolecular interactions that are crucial for computational modeling and
structure-activity relationship (SAR) studies.[7]

o Crystal Growth (The Critical Step): The primary and most challenging step is growing a
single, diffraction-quality crystal.[8]
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o Dissolve 8-Chloro-2-ethylimidazo[1,2-a]pyrazine in a suitable solvent (e.g., acetone,
ethyl acetate, or a mixture) to near saturation.

o Employ slow evaporation, vapor diffusion, or cooling techniques. A common approach is to
place a vial of the solution inside a larger, sealed jar containing a less polar "anti-solvent”
(e.g., hexane). The anti-solvent vapor slowly diffuses into the primary solvent, reducing the
compound's solubility and promoting slow, ordered crystallization.

o The target is a crystal of at least 0.1 mm in all dimensions, free from cracks or twinning.[9]

e Crystal Mounting: Carefully select and mount a suitable crystal on a goniometer head using
cryo-protectant oil.

¢ Data Collection:

[¢]

Place the mounted crystal in a diffractometer.[6]

o Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal
motion and radiation damage.

o Expose the crystal to a monochromatic X-ray beam.[9]

o Rotate the crystal in the beam and collect the resulting diffraction pattern (reflections) on
an area detector, such as a CCD or pixel detector.[9]

e Structure Solution and Refinement:
o Process the collected data to determine the unit cell dimensions and space group.

o Use direct methods to solve the phase problem and generate an initial electron density
map.[9]

o Build an atomic model into the electron density map and refine it against the experimental
data to achieve the final, high-resolution structure.
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Caption: Workflow for Single-Crystal X-ray Crystallography.
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Thermal Properties: Melting Point (Tm)

The melting point is a fundamental thermodynamic property that indicates the temperature at
which a compound transitions from a solid to a liquid. It serves as a crucial indicator of purity—
impurities typically depress and broaden the melting range.[10] For drug development, Tm
influences stability, solubility, and the choice of formulation processes.

Authoritative Methodology: Differential Scanning
Calorimetry (DSC)

Causality of Method Selection: DSC is a highly precise and sensitive technique for determining
thermal transitions.[11][12] It measures the difference in heat flow required to increase the
temperature of a sample and a reference as a function of temperature.[13] This differential
measurement allows for the accurate determination of the melting onset and peak temperature
(Tm) by detecting the heat absorbed by the sample during the phase change (latent heat of
fusion).[10][14]

Sample Preparation:

o Accurately weigh 1-5 mg of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine into an aluminum
DSC pan.

o Hermetically seal the pan to prevent sublimation during heating.

Reference Preparation: Prepare an empty, sealed aluminum pan to serve as the reference.
[11]

Instrument Setup:
o Place the sample and reference pans into the DSC cell.

o Set the temperature program. A typical scan rate for small molecules is 5-10 °C/min over a
temperature range appropriate for the compound (e.g., 25 °C to 250 °C).

Data Acquisition: Initiate the temperature program. The instrument will heat both the sample
and reference crucibles at a controlled, linear rate.[11]
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o Data Analysis:
o The instrument records the differential heat flow versus temperature.
o The melting event appears as an endothermic peak on the resulting thermogram.

o The Tm is typically reported as the peak temperature of this endotherm. The onset
temperature is also a valuable parameter.
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Caption: Workflow for Melting Point Determination using DSC.
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Lipophilicity: Octanol-Water Partition Coefficient
(logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most
critical physicochemical parameters in drug discovery. It is quantified by the partition coefficient
(P) between n-octanol and water, and more commonly expressed in its logarithmic form, logP.
[15] This value heavily influences a compound's ability to cross biological membranes, its
binding to plasma proteins, and its potential for metabolic clearance.[16]

Authoritative Methodology: Reversed-Phase High-
Performance Liquid Chromatography (RP-HPLC)

Causality of Method Selection: While the "shake-flask" method is the traditional gold standard,
it is labor-intensive and requires significant amounts of pure compound.[2][17] The RP-HPLC
method offers a robust, rapid, and resource-sparing alternative that is well-suited for drug
discovery settings.[18][19] This technique correlates the retention time of a compound on a
hydrophobic stationary phase (like C18) with its lipophilicity.[20] By calibrating the system with
standards of known logP values, the logP of an unknown compound can be accurately
estimated.[18]

e System Preparation:
o Use a C18 reversed-phase HPLC column.

o Prepare a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at pH 7.4)
and an organic modifier (e.g., acetonitrile or methanol).

o Calibration:

o Prepare a set of 5-7 calibration standards—compounds with well-established logP values
that span a relevant range (e.g., -1 to 5).

o Inject each standard individually onto the HPLC system using an isocratic elution method
(constant mobile phase composition).

o Record the retention time (tr) for each standard.
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o Calculate the capacity factor (k') for each standard using the formula: k' = (tr - to) / to,
where to is the column dead time.

o Generate a calibration curve by plotting the known logP values of the standards against
their corresponding log(k’) values. The relationship should be linear.

e Sample Analysis:

o Prepare a dilute solution of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine in the mobile phase.

o Inject the sample onto the HPLC system under the identical conditions used for the
standards.

o Measure its retention time (t-) and calculate its log(k’).

o Calculation: Interpolate the log(k’) of the test compound onto the calibration curve to
determine its experimental logP value.
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Caption: Workflow for logP Determination via RP-HPLC.

Aqueous Solubility

Aqueous solubility is a key determinant of a drug's bioavailability.[21] A compound must
dissolve in the gastrointestinal fluid to be absorbed. Poor solubility is a major hurdle in drug
development, leading to unreliable bioassay results and formulation challenges.[22] It's
important to distinguish between two types of solubility measurements:

 Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a
concentrated organic stock (e.g., DMSO), precipitates in an aqueous buffer. This mimics
conditions in high-throughput screening assays.[23][24]
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e Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated
solution, determined after long incubation times. This is more relevant for formulation
development.[23]

Authoritative Methodology: Kinetic Solubility Assay by
Nephelometry

Causality of Method Selection: For early-stage discovery and compound profiling, kinetic
solubility is often more relevant and practical.[21] Nephelometry is a high-throughput method
that directly detects the formation of precipitate by measuring light scattering.[25] As the
compound concentration exceeds its solubility limit, sub-micron particles form, which scatter a
light beam passed through the solution. This provides a rapid and automated assessment of
solubility.[22][25]

e Stock Solution Preparation: Prepare a high-concentration stock solution of 8-Chloro-2-
ethylimidazo[1,2-a]pyrazine in 100% DMSO (e.g., 10 mM).[25]

e Plate Setup:

o In a clear 96- or 384-well microtiter plate, dispense a small volume (e.g., 1-2 pL) of the
DMSO stock solution into the wells of the first column.

o Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to these wells to achieve the
highest desired test concentration.

o Perform serial dilutions across the plate to create a range of concentrations.

 Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25 °C or
37 °C) for a set period (e.g., 1-2 hours).[25]

o Measurement: Place the microtiter plate into a laser-based nephelometer. The instrument
measures the intensity of light scattered at an angle to the incident beam for each well.

o Data Analysis:

o Plot the scattered light intensity against the compound concentration.
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o The kinetic solubility value is determined as the concentration at which the light scattering
signal begins to rise sharply above the background, indicating the onset of precipitation.
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Caption: Workflow for Kinetic Solubility Assay by Nephelometry.
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lonization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. Since the charge state
of a molecule dramatically affects its properties, pKa is a critical parameter influencing
solubility, permeability, and target binding.[2] The imidazo[1,2-a]pyrazine core is basic, and
understanding its pKa is essential for predicting its behavior at physiological pH (approx. 7.4).
[26][27]

Authoritative Methodology: Potentiometric Titration

Causality of Method Selection: Potentiometric titration is a highly accurate and direct method
for determining pKa. It involves monitoring the pH of a solution of the compound as a titrant (a
strong acid or base) is added incrementally. The resulting titration curve of pH versus the
volume of titrant added allows for the precise determination of the inflection point, which
corresponds to the pKa.

e Preparation:

o Accurately prepare a solution of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine of known
concentration in water, often with a co-solvent like methanol to ensure initial solubility.

o Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

e Titration:
o Place the solution in a temperature-controlled vessel with constant stirring.
o Immerse the calibrated pH electrode in the solution.

o Add a standardized solution of a strong acid (e.g., 0.1 M HCI) in small, precise increments
using an automated titrator or burette.

o Record the pH of the solution after each addition, allowing the reading to stabilize.
e Data Analysis:

o Plot the measured pH versus the volume of titrant added.
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o Calculate the first derivative of the titration curve (ApH/AV). The peak of the first derivative

curve corresponds to the equivalence point.

o The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of
titrant needed to reach the equivalence point has been added).
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Caption: Workflow for pKa Determination by Potentiometric Titration.
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BENGHE

Summary of Physicochemical Properties

This table summarizes the key properties of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine. While
extensive experimental data for this specific molecule is not widely published, this guide

provides the authoritative methods for their determination.

Property

Predicted/Expected
Value

Recommended
Experimental
Method

Importance in Drug
Discovery

Molecular Weight

181.62 g/mol

Adherence to "Rule of

5", ligand efficiency

Melting Point (Tm)

To be determined

Differential Scanning

Purity, stability,

Calorimetry (DSC) formulation
Membrane
logP To be determined RP-HPLC permeability, protein
binding, metabolism
Nephelometry Bioavailability,
Aqueous Solubility To be determined (Kinetic) / Shake- formulation, assay
Flask (Thermo.) reliability
Charge state at
Potentiometric hysiological pH,
pKa (Basic) ~15-25 o Py N I P
Titration solubility, target

binding

Note: Predicted pKa values for the related 8-chloro-imidazo[1,2-a]pyrazine and 8-chloro-2-

methylimidazo[1,2-a]pyrazine structures range from 1.50 to 2.51, suggesting the ethyl

derivative will also be a weak base.[28][29]

Conclusion

The physicochemical properties of 8-Chloro-2-ethylimidazo[1,2-a]pyrazine are integral to its

effective use as a molecular building block in drug discovery. A thorough and early-stage

characterization of its structure, thermal stability, lipophilicity, solubility, and ionization state is

essential for making informed decisions, optimizing molecular design, and avoiding late-stage
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failures. The experimental methodologies detailed in this guide—X-ray Crystallography, DSC,
RP-HPLC, Nephelometry, and Potentiometric Titration—represent robust, reliable, and field-
proven approaches for generating the high-quality data necessary to drive research programs
forward. By investing in this foundational knowledge, researchers can fully leverage the
potential of this versatile scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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